Hexa(methoxymethyl)melamine
Overview
Description
Metazin is in a group of drugs called nonsteroidal anti-inflammatory drugs (NSAIDs). Metazin works by reducing hormones that cause inflammation and pain in the body.
Mechanism of Action
Target of Action
Hexa(methoxymethyl)melamine (HMMM) is primarily used as a crosslinking agent in the production of coatings and rubber items . It plays a crucial role in improving adhesion between the rubber and the steel reinforcing cords in vehicle tires .
Mode of Action
HMMM is a hemiaminal ether produced via the reaction of melamine with formaldehyde and excess methanol . The methanol also acts as a solvent for the reaction . It can be considered as a monomeric intermediate in the formation of melamine resin .
Biochemical Pathways
It is known that hmmm is used in the formation of melamine nanoparticles and for the production of castings .
Pharmacokinetics
It is known that hmmm has some water solubility and slowly leaches out of the rubber, particularly from the particles formed as the tires wear down through use .
Result of Action
The primary result of HMMM’s action is the improved adhesion between the rubber and the steel reinforcing cords in vehicle tires . This leads to enhanced durability and performance of the tires. Its leaching from worn-down tires introduces it into urban waters, where it has become a contaminant of emerging concern .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of HMMM. For instance, road runoff can introduce it into urban waters . Moreover, HMMM could be discharged into rivers with wastewaters from the automotive industry and related branches .
Biochemical Analysis
Biochemical Properties
Hexa(methoxymethyl)melamine plays a significant role in biochemical reactions, particularly as a crosslinking agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the production of vehicle tires, where it improves adhesion between rubber and steel reinforcing cords . Additionally, its water solubility allows it to leach out of rubber over time, potentially interacting with environmental biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with acute toxic effects on aquatic organisms such as daphnia . The compound’s impact on cell function includes alterations in gene expression and disruptions in normal cellular metabolism, which can lead to adverse effects on cell viability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form crosslinks with biomolecules. This compound can bind to proteins and enzymes, leading to enzyme inhibition or activation . The binding interactions with biomolecules can result in changes in gene expression and alterations in cellular processes . The compound’s ability to form stable crosslinks makes it effective in enhancing the durability of materials, but it also raises concerns about its potential toxicity and environmental impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can slowly leach out of rubber products, leading to long-term effects on cellular function . In vitro and in vivo studies have observed that the compound’s impact on cells and tissues can persist over extended periods, potentially leading to chronic toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects . Studies have shown that high doses of this compound can lead to toxic effects on aquatic organisms and potentially other animal models . The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent toxicity of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation . The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic function . Understanding the metabolic pathways of this compound is crucial for assessing its potential impact on biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can affect its activity and function . Studies have shown that this compound can be transported into cells and distributed within various cellular compartments, potentially leading to localized effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential toxicity .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O6/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCADMBVWNPPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27936-91-0 | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27936-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9027520 | |
Record name | Hexa(methoxymethyl)melamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3089-11-0 | |
Record name | Hexakis(methoxymethyl)melamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3089-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metazin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexa(methoxymethyl)melamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexakis(methoxymethyl)melamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAKIS(METHOXYMETHYL)MELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890DZ25729 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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